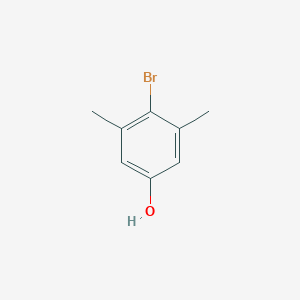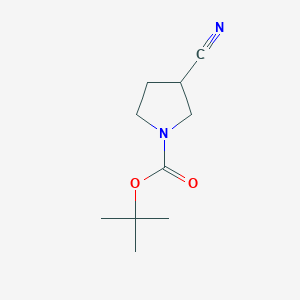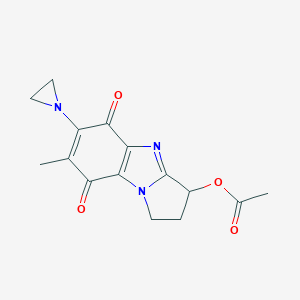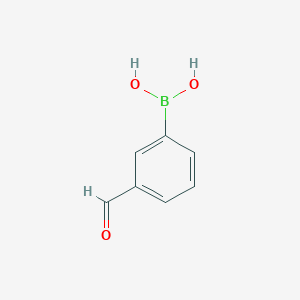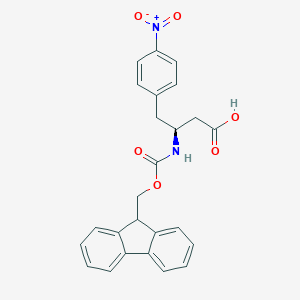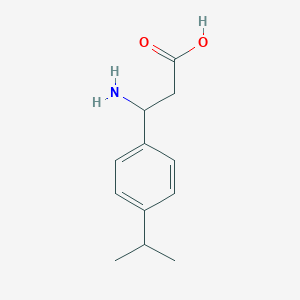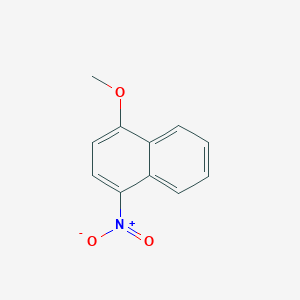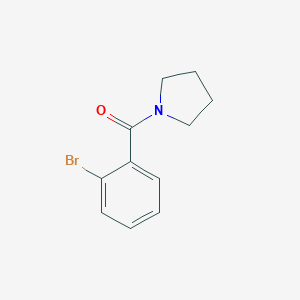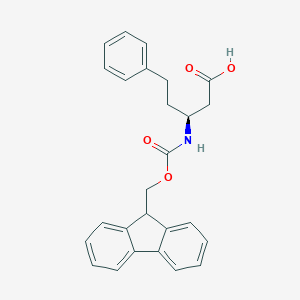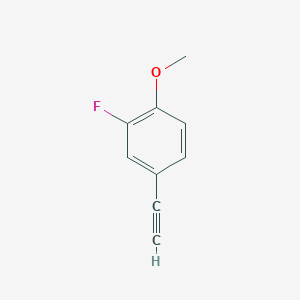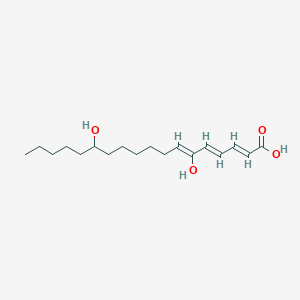
6,13-Dihydroxyoctadecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Dihydroxyoctadecatrienoic acid, commonly known as 6,13-DiHOME, is a bioactive lipid molecule belonging to the oxylipin family. It is a polyunsaturated fatty acid (PUFA) derived from linoleic acid, which is an essential fatty acid found in plant oils. 6,13-DiHOME is produced through the enzymatic activity of cytochrome P450 epoxygenases and soluble epoxide hydrolase (sEH) in various tissues, including adipose tissue, liver, and brain.
Mecanismo De Acción
The mechanism of action of 6,13-DiHOME involves its interaction with peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor involved in the regulation of lipid and glucose metabolism. 6,13-DiHOME acts as a PPARα agonist, which stimulates the expression of genes involved in fatty acid oxidation and glucose uptake.
Efectos Bioquímicos Y Fisiológicos
6,13-DiHOME has been shown to have several biochemical and physiological effects, including the regulation of lipid and glucose metabolism, the reduction of inflammation, and the improvement of insulin sensitivity. It also plays a role in the regulation of adipogenesis and adipocyte differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,13-DiHOME in lab experiments include its ability to regulate energy metabolism and glucose homeostasis, which makes it a potential therapeutic target for various diseases. However, the limitations of using 6,13-DiHOME in lab experiments include its instability and the lack of commercially available standards for its measurement.
Direcciones Futuras
Several future directions for research on 6,13-DiHOME include the identification of its role in other diseases, such as cancer and cardiovascular disease, the development of stable and reliable standards for its measurement, and the identification of potential therapeutic targets for its use in the treatment of various diseases.
In conclusion, 6,13-Dihydroxyoctadecatrienoic acid is a bioactive lipid molecule derived from linoleic acid, with potential therapeutic applications in various diseases. Its mechanism of action involves its interaction with PPARα, which regulates lipid and glucose metabolism. Further research is needed to identify its role in other diseases and to develop stable and reliable methods for its measurement.
Métodos De Síntesis
The synthesis of 6,13-DiHOME involves the enzymatic conversion of linoleic acid by cytochrome P450 epoxygenases, which results in the formation of epoxyoctadecenoic acids (EpOMEs). These EpOMEs are further metabolized by sEH to form 6,13-DiHOME.
Aplicaciones Científicas De Investigación
6,13-DiHOME has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and inflammation. Research has shown that 6,13-DiHOME plays a crucial role in regulating energy metabolism and glucose homeostasis.
Propiedades
Número CAS |
121107-95-7 |
|---|---|
Nombre del producto |
6,13-Dihydroxyoctadecatrienoic acid |
Fórmula molecular |
C18H30O4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(2E,4E,6Z)-6,13-dihydroxyoctadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-6-11-16(19)12-7-4-5-8-13-17(20)14-9-10-15-18(21)22/h9-10,13-16,19-20H,2-8,11-12H2,1H3,(H,21,22)/b14-9+,15-10+,17-13- |
Clave InChI |
FOVPQOUBUVRIGY-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCC(CCCCC/C=C(/C=C/C=C/C(=O)O)\O)O |
SMILES |
CCCCCC(CCCCCC=C(C=CC=CC(=O)O)O)O |
SMILES canónico |
CCCCCC(CCCCCC=C(C=CC=CC(=O)O)O)O |
Sinónimos |
6,13-diHOT 6,13-dihydroxyoctadecatrienoic acid 6,13-dihydroxyoctadecatrienoic acid, (R-(R*,S*-(E,E,E)))-isomer 6,13-dihydroxyoctadecatrienoic acid, (S-(R*,R*-(E,E,E)))-isomer 6,13-dihydroxyoctadecatrienoic acid, (S-(R*,R*-(E,E,Z)))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



